molecular formula C13H18Cl3NO B1397395 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 158550-34-6

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397395
CAS No.: 158550-34-6
M. Wt: 310.6 g/mol
InChI Key: UCRFEOLXIREINX-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound with the molecular formula C13H18Cl3NO and a molecular weight of 310.6 g/mol. This compound has garnered interest in scientific research due to its potential biological applications.

Preparation Methods

The synthesis of 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3,4-dichlorophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Scientific Research Applications

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(3,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenoxy ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRFEOLXIREINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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